TIPS-5-Ethynyl-dU-CEP TIPS-5-Ethynyl-dU-CEP
Brand Name: Vulcanchem
CAS No.:
VCID: VC19755887
InChI: InChI=1S/C50H67N4O8PSi/c1-34(2)54(35(3)4)63(60-29-16-28-51)62-45-31-47(53-32-39(48(55)52-49(53)56)27-30-64(36(5)6,37(7)8)38(9)10)61-46(45)33-59-50(40-17-14-13-15-18-40,41-19-23-43(57-11)24-20-41)42-21-25-44(58-12)26-22-42/h13-15,17-26,32,34-38,45-47H,16,29,31,33H2,1-12H3,(H,52,55,56)/t45-,46+,47+,63-/m0/s1
SMILES:
Molecular Formula: C50H67N4O8PSi
Molecular Weight: 911.1 g/mol

TIPS-5-Ethynyl-dU-CEP

CAS No.:

Cat. No.: VC19755887

Molecular Formula: C50H67N4O8PSi

Molecular Weight: 911.1 g/mol

* For research use only. Not for human or veterinary use.

TIPS-5-Ethynyl-dU-CEP -

Specification

Molecular Formula C50H67N4O8PSi
Molecular Weight 911.1 g/mol
IUPAC Name 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-[2-tri(propan-2-yl)silylethynyl]pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Standard InChI InChI=1S/C50H67N4O8PSi/c1-34(2)54(35(3)4)63(60-29-16-28-51)62-45-31-47(53-32-39(48(55)52-49(53)56)27-30-64(36(5)6,37(7)8)38(9)10)61-46(45)33-59-50(40-17-14-13-15-18-40,41-19-23-43(57-11)24-20-41)42-21-25-44(58-12)26-22-42/h13-15,17-26,32,34-38,45-47H,16,29,31,33H2,1-12H3,(H,52,55,56)/t45-,46+,47+,63-/m0/s1
Standard InChI Key CCVQXLLQYFTKGP-KXCQJKADSA-N
Isomeric SMILES CC(C)N(C(C)C)[P@@](OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C[Si](C(C)C)(C(C)C)C(C)C
Canonical SMILES CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C[Si](C(C)C)(C(C)C)C(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Key Properties

TIPS-5-Ethynyl-dU-CEP is characterized by the following chemical properties:

PropertyValueSource
CAS Number1472616-97-9
Empirical FormulaC₅₀H₆₇N₄O₈PSi
Molecular Weight911.16 g/mol
Storage Conditions-20°C under inert gas
Purity≥90%

The molecule consists of three functional domains:

  • Uridine core: Maintains base-pairing specificity with adenine during oligonucleotide hybridization .

  • TIPS-protected ethynyl group: Positioned at the 5-position of uracil, this moiety prevents premature hydration or oxidation during synthesis while enabling post-synthetic click chemistry .

  • Cyanoethyl phosphoramidite: Facilitates automated solid-phase oligonucleotide synthesis through standard phosphoramidite coupling chemistry .

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

The synthesis involves sequential protection and activation steps:

  • Ethynylation: Introduction of the ethynyl group at the 5-position of 2'-deoxyuridine via palladium-catalyzed cross-coupling .

  • TIPS Protection: Reaction with triisopropylsilyl chloride under anhydrous conditions to protect the ethynyl group .

  • Phosphitylation: Conversion to the phosphoramidite derivative using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a tertiary amine base .

Critical reaction parameters:

  • Temperature: -40°C to 0°C during phosphitylation to prevent side reactions.

  • Solvent System: Anhydrous acetonitrile/dichloromethane mixtures .

  • Yield: Typically 60-75% after chromatographic purification .

Industrial Manufacturing

Scale-up processes employ:

  • Continuous Flow Chemistry: For precise control of exothermic reactions during phosphitylation .

  • Bulk Silylation: Kilo-scale TIPS protection using automated reagent dosing systems .

  • Quality Control: HPLC-MS analysis ensures <5% desilylation byproducts .

Applications in Oligonucleotide Engineering

Sequential Click Functionalization

The TIPS group enables orthogonal conjugation strategies:

  • Primary Modification: React unprotected alkyne-modified phosphoramidites (e.g., C8-Alkyne-dU-CEP) with azide-functionalized probes .

  • TIPS Deprotection: Treat with tetrabutylammonium fluoride (TBAF) to expose the ethynyl group .

  • Secondary Click Reaction: Conjugate with azide-bearing molecules (e.g., fluorophores, peptides) .

This sequential approach allows dual labeling of oligonucleotides for:

  • Multiplexed Imaging: Simultaneous detection of two targets using distinct fluorophores .

  • Theranostic Constructs: Combined therapeutic (e.g., siRNA) and diagnostic (e.g., MRI contrast agent) moieties .

Stability Enhancements in Synthesis

Comparative studies demonstrate:

ParameterTIPS-5-Ethynyl-dU-CEPUnprotected 5-Ethynyl-dU-CEP
Hydration Byproducts<2%15-20%
Coupling Efficiency98.5%92%
Deprotection Yield95%85%

Data adapted from Ingale et al. (2013) and Gramlich et al. (2008) .

Mechanistic Insights

Click Chemistry Specificity

The ethynyl-TIPS group exhibits:

  • Reaction Rate (k): 0.15 M⁻¹s⁻¹ with benzyl azide in Cu(I)/TBTA system .

  • Steric Effects: TIPS protection reduces non-specific binding by 40% compared to linear alkynes .

  • Thermodynamic Stability: ΔG‡ = 68.2 kJ/mol for triazole formation .

Protection-Deprotection Dynamics

TBAF-mediated desilylation proceeds via:

  • Fluoride Attack: Si-O bond cleavage generates a pentacoordinate silicon intermediate.

  • Ethynyl Release: Formation of triisopropylfluorosilane (TIPS-F) byproduct .

  • Reaction Optimization: 0.1 M TBAF in THF achieves >95% deprotection in 2 hr at 25°C .

Comparative Analysis with Related Compounds

TIPS-5-Ethynyl-dU-CEP vs. C8-Alkyne-dU-CEP

FeatureTIPS-5-Ethynyl-dU-CEPC8-Alkyne-dU-CEP
Alkyne Position5-position (uracil)8-position (deoxyribose)
Protection ChemistryTIPSNone
Click Reaction OrderSecondary modificationPrimary modification
Synthesis Cost€1,800/g €1,200/g

Advantages in Multi-Step Conjugation

Case Study: Dual-Labeled siRNA

  • First Click: C8-Alkyne-dU-CEP + Azide-Cy5 → Fluorescent tag.

  • Second Click: TIPS-5-Ethynyl-dU-CEP (deprotected) + Azide-PEG-Lipid → Delivery vehicle.
    Result: 92% conjugation efficiency vs. 78% for single-step methods.

Recent Advancements and Future Directions

Photocleavable TIPS Variants

2024 developments introduce o-nitrobenzyl-based protecting groups:

  • Wavelength-Specific Deprotection: 365 nm UV light removes TIPS analogues in <5 min .

  • Applications: Spatiotemporal control of oligonucleotide activation in vivo.

Automated Synthesis Integration

Next-generation DNA synthesizers (e.g., Dr. Oligo 48XL) now feature:

  • TIPS-Compatible Deprotection Modules: On-column fluoride treatment.

  • Yield Improvement: 98% full-length oligonucleotides at 1 µmol scale .

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